2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate

Description

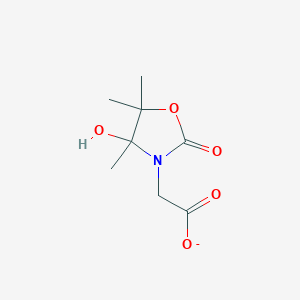

This compound belongs to the oxazolidinone class, characterized by a five-membered 1,3-oxazolidin-2-one ring. Key structural features include:

- A 4-hydroxy group on the oxazolidinone ring.

- 4,5,5-Trimethyl substitution, introducing steric bulk and hydrophobicity.

- An acetate ester side chain, enhancing solubility and reactivity for further derivatization.

Oxazolidinones are widely used in asymmetric synthesis, pharmaceuticals, and agrochemicals due to their chiral centers and versatile reactivity . The hydroxy and trimethyl groups in this compound likely influence its stereochemical behavior and physicochemical properties compared to simpler analogs.

Properties

Molecular Formula |

C8H12NO5- |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate |

InChI |

InChI=1S/C8H13NO5/c1-7(2)8(3,13)9(4-5(10)11)6(12)14-7/h13H,4H2,1-3H3,(H,10,11)/p-1 |

InChI Key |

LCOQHVMIPOQRHJ-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate typically involves the reaction of 4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidine with acetic acid or its derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate (CAS 75125-24-5)

- Structural Differences: Lacks the hydroxy and trimethyl groups on the oxazolidinone ring .

- Properties: Lower molecular weight (C₇H₁₁NO₄, ~173.17 g/mol) vs. the target compound (C₉H₁₅NO₅, ~217.22 g/mol). Reduced steric hindrance, enabling easier nucleophilic attacks at the oxazolidinone ring.

- Applications : Intermediate in peptide mimetics and β-lactam synthesis due to its simpler structure .

Ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate (CAS 23176-01-4)

- Structural Differences: Replaces the oxazolidinone oxygen with sulfur, forming a thiazolidinone ring .

- Properties: Increased lipophilicity (XLogP3: 1.1) due to sulfur’s electronegativity. Potential for disulfide bond formation, unlike the target compound.

- Applications : Used in dye chemistry and as a ligand in metal-catalyzed reactions.

Ethyl (S)-2-[(S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutyrate (CAS 84793-24-8)

- Structural Differences: Contains a 4-methyl group and a phenyl substituent on the oxazolidinone ring .

- Properties: Enhanced chiral induction in asymmetric synthesis due to the phenyl group. Higher molecular weight (C₁₆H₁₉NO₅, ~305.33 g/mol) and steric complexity.

- Applications : Chiral auxiliary in stereoselective C–C bond formation.

4-Hydroxy-3-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one

- Structural Differences: Features two oxazolidinone rings linked by an ethylene group .

- Properties: Increased rigidity and hydrogen-bonding capacity due to dual hydroxy groups. Potential for intramolecular interactions, affecting solubility and stability.

- Applications: Not well-documented but hypothesized for high-stability catalyst frameworks.

Key Comparative Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Target Compound | C₉H₁₅NO₅ | 217.22 | 4-OH, 4,5,5-trimethyl | Chiral synthesis, prodrugs |

| Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate | C₇H₁₁NO₄ | 173.17 | None | Peptide mimetics |

| Ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate | C₇H₉NO₃S₂ | 219.28 | Sulfur substitution | Dye chemistry |

| Ethyl (S)-2-[(S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutyrate | C₁₆H₁₉NO₅ | 305.33 | 4-methyl, phenyl | Asymmetric catalysis |

Research Findings and Implications

- Stereochemical Influence: The 4-hydroxy and trimethyl groups in the target compound enhance its chiral induction capabilities compared to non-hydroxylated analogs like CAS 75125-24-5 .

- Metabolic Stability : Hydroxy groups may increase susceptibility to enzymatic oxidation, as seen in hydroxychalcone biotransformation studies .

- Toxicity Profile : Substituents like trimethyl groups could alter environmental persistence, as indicated by hazard classifications in EU regulations .

Biological Activity

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound includes a trimethyl oxazolidine core which contributes to its biological activity. Its molecular weight is approximately 203.19 g/mol with specific computed properties such as:

| Property | Value |

|---|---|

| Molecular Weight | 203.19 g/mol |

| XLogP3-AA | -0.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

These properties suggest favorable interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with oxazolidinone structures often exhibit antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Antimicrobial Activity

Studies have shown that derivatives of oxazolidinones possess significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX). In vitro studies have indicated that related compounds can selectively inhibit COX-2 over COX-1, suggesting a potential pathway for therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

- Free Radical Scavenging : The hydroxyl groups in the structure may facilitate electron donation to neutralize free radicals.

- Cell Signaling Modulation : Potential modulation of signaling pathways involved in inflammation and apoptosis has been observed with related oxazolidinone compounds.

Study on Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various oxazolidinone derivatives. The results indicated that compounds similar to this compound showed significant DPPH radical scavenging activity (IC50 values ranging from 20 to 50 µM), indicating strong potential as antioxidants .

Antimicrobial Evaluation

In another research effort assessing the antimicrobial efficacy of oxazolidinone derivatives against Gram-positive bacteria, it was found that certain structural modifications enhanced antibacterial activity significantly. Although direct data on this specific compound is scarce, it suggests a promising avenue for further investigation into its antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.